molecular formula C5H6N3NaO2 B2964384 sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate CAS No. 2138228-39-2

sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B2964384
CAS No.: 2138228-39-2
M. Wt: 163.112
InChI Key: FWZUREOPVMGEPP-UHFFFAOYSA-M
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Description

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a triazole core substituted with an ethyl group at the 5-position and a carboxylate moiety at the 3-position. The sodium counterion enhances its water solubility, making it advantageous for applications in pharmaceuticals and coordination chemistry. This compound serves as a versatile intermediate in synthesizing bioactive molecules, including antiviral agents like ribavirin analogs . Its structural flexibility allows for modifications at the 5-position, enabling tailored electronic and steric properties for specific applications.

Properties

IUPAC Name

sodium;5-ethyl-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUREOPVMGEPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-ethyl-1,2,4-triazole-3-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:

5-ethyl-1,2,4-triazole-3-carboxylic acid+NaOHsodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate+H2O\text{5-ethyl-1,2,4-triazole-3-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-ethyl-1,2,4-triazole-3-carboxylic acid+NaOH→sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent (5-position) Melting Point (°C) Solubility (Water) Key Applications
Sodium 5-Ethyl-4H-1,2,4-Triazole-3-Carboxylate Ethyl Not reported High Pharmaceutical intermediates
Methyl 1H-1,2,4-Triazole-3-Carboxylate None 185–186 Low Ribavirin synthesis
Ethyl 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate Methyl 37–39 Moderate Metal coordination
Ethyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate Chloro Not reported Low Reactive intermediates

Coordination Chemistry

The ethyl substituent in this compound influences metal coordination. For example, copper(II) complexes with 5-methyl analogs exhibit elongated octahedral geometries (Cu–O bond: 1.9987 Å; Cu–N bond: 1.9603 Å) .

Biological Activity

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in anticancer, antimicrobial, and antiviral therapies. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound has a molecular formula of C6_6H8_8N4_4O2_2Na and a molecular weight of approximately 194.15 g/mol. The structure consists of a triazole ring substituted with a carboxylate group and an ethyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Leukemia Cells

In a study assessing the antiproliferative effects of triazole derivatives, this compound was evaluated for its ability to inhibit the growth of K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines. The results indicated a dose-dependent cytotoxic effect with IC50_{50} values demonstrating significant inhibition at 72 hours of exposure .

CompoundCell LineIC50_{50} (µM)
This compoundK562< 25
This compoundCCRF-SB< 30

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its efficacy against various pathogenic strains was assessed in vitro.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of triazole derivatives against standard bacterial strains, this compound demonstrated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli .

Microbial StrainActivity
Staphylococcus aureusEffective
E. coliModerate
Fungal StrainsInactive

The mechanism underlying the biological activity of this compound involves its interaction with cellular targets similar to other triazole compounds. It is hypothesized that the compound may act by inhibiting key enzymes involved in nucleic acid synthesis or by disrupting cellular membranes .

Q & A

Q. What are the optimal synthetic routes for sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate?

A robust method involves cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. This approach, adapted from similar triazole carboxylate syntheses, offers high yields (77–89%) under mild conditions (reflux in ethanol or methanol, 6–13 hours). Key steps include purification via column chromatography (e.g., n-hexane/EtOAc mixtures) and recrystallization to achieve >95% purity .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. For analogous triazole derivatives, structures are solved using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H⋯O interactions) and dihedral angles between aromatic/triazole rings (e.g., 39–85°) are critical for confirming stereochemistry .

Q. What spectroscopic methods validate its purity and structure?

  • FT-IR : Confirms functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹).
  • NMR : ¹H/¹³C spectra identify substituents (e.g., ethyl CH₃ at ~1.2 ppm, triazole protons at ~8–9 ppm).
  • Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ or [M–Na]⁻ ions) .

Advanced Research Questions

Q. How does this compound behave in transition metal coordination chemistry?

It acts as a polydentate ligand , forming complexes via the triazole N-atoms and carboxylate O-atoms. For example, Mn(II) coordination polymers with 1,2,4-triazole-3-carboxylate ligands exhibit 3D supramolecular architectures, characterized by XRPD and SEM. Such complexes are studied for magnetic or catalytic properties .

Q. How can contradictions in reported melting points or spectral data be resolved?

Discrepancies often arise from solvent of crystallization or polymorphism . For example, methyl-1H-1,2,4-triazole-3-carboxylate melts at 196–199°C (lit.), but recrystallization from ethyl acetate yields a distinct polymorph. Systematic comparison of synthesis conditions (solvent, temperature) and purity assays (HPLC, TLC) is essential .

Q. What strategies improve its reactivity in nucleophilic substitutions?

  • Activation of the carboxylate group : Convert to acyl chloride intermediates using SOCl₂ or PCl₅.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yield in cyclocondensation steps .

Q. How is its biological activity assessed in preclinical studies?

  • In vivo models : Analgesic/anti-inflammatory activity is tested in rodents (e.g., carrageenan-induced paw edema) via oral administration (1% CMC suspension).
  • Dose-response curves : Compare ED₅₀ values to standard drugs (e.g., ibuprofen).
  • Toxicity screening : Measure ulcerogenic indices via histopathology after intraperitoneal dosing .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using triazole-carboxylate as a pharmacophore.
  • DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Considerations

3.1 Handling air-sensitive derivatives
Store under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF over molecular sieves) for reactions involving Na⁺ counterions to prevent hydrolysis .

Q. Scaling up reactions without compromising yield

  • Flow chemistry : Continuous reactors minimize side reactions in exothermic steps.
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) for cyclocondensation .

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